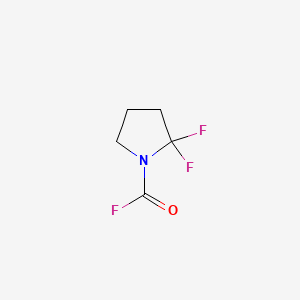
2,2-Difluoro-1-Pyrrolidinecarbonyl Fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-Pyrrolidinecarbonyl Fluoride is a fluorinated organic compound with the molecular formula C5H6F3NO. This compound is characterized by the presence of two fluorine atoms attached to the pyrrolidine ring and a carbonyl fluoride functional group.
Méthodes De Préparation
The synthesis of 2,2-Difluoro-1-Pyrrolidinecarbonyl Fluoride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions usually require anhydrous solvents and low temperatures to prevent side reactions and decomposition of the product .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often employ similar fluorinating agents but are optimized for large-scale production .
Analyse Des Réactions Chimiques
2,2-Difluoro-1-Pyrrolidinecarbonyl Fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include alkoxides, amines, and thiols.
Reduction Reactions: The carbonyl fluoride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, although this is less common due to the stability of the fluorinated carbonyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a difluoropyrrolidine amide, while reduction would produce a difluoropyrrolidine alcohol .
Applications De Recherche Scientifique
2,2-Difluoro-1-Pyrrolidinecarbonyl Fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential use in biological systems, particularly in the design of enzyme inhibitors and other bioactive molecules.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties. This compound may serve as a precursor in the synthesis of pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-Pyrrolidinecarbonyl Fluoride depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The presence of fluorine atoms can enhance binding affinity and selectivity for certain targets, making the compound a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2-Difluoro-1-Pyrrolidinecarbonyl Fluoride include other fluorinated pyrrolidines and carbonyl fluorides. These compounds share some chemical properties but differ in their specific reactivity and applications. For example:
2-Fluoropyrrolidine: Contains only one fluorine atom and may exhibit different reactivity and stability.
1,1-Difluoropyrrolidine: The fluorine atoms are positioned differently, affecting the compound’s chemical behavior.
Carbonyl Fluoride Derivatives: Compounds with different substituents on the carbonyl fluoride group can have varied reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications .
Propriétés
Numéro CAS |
1597-47-3 |
|---|---|
Formule moléculaire |
C5H6F3NO |
Poids moléculaire |
153.104 |
Nom IUPAC |
2,2-difluoropyrrolidine-1-carbonyl fluoride |
InChI |
InChI=1S/C5H6F3NO/c6-4(10)9-3-1-2-5(9,7)8/h1-3H2 |
Clé InChI |
CPLBGVKZLXABBF-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C(=O)F)(F)F |
Synonymes |
1-Pyrrolidinecarbonyl fluoride, 2,2-difluoro- (7CI,8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















